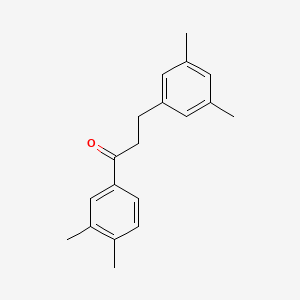

3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-9-14(2)11-17(10-13)6-8-19(20)18-7-5-15(3)16(4)12-18/h5,7,9-12H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEIEKIQBDZCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644900 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-70-6 | |

| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dimethylacetophenone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: 3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Typical reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Br2 in the presence of a catalyst like FeBr3.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Synthesis of Complex Organic Molecules :

- The compound serves as a valuable building block in organic synthesis, allowing for the creation of more complex structures. Its unique structure facilitates reactions such as Friedel-Crafts acylation, where it can act as a precursor for various derivatives.

- Catalyst Development :

Biology

-

Biological Activity :

- Preliminary studies indicate potential anticancer properties , with findings suggesting that the compound may induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Research has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. This includes overcoming antibiotic resistance when used in combination with traditional antibiotics.

-

Mechanism of Action :

- The compound interacts with specific enzymes and receptors, modulating their activity and potentially altering signal transduction pathways. This suggests a multifaceted role in biological systems.

Medicine

-

Drug Development :

- Investigated for its pharmacological properties, including anti-inflammatory effects, the compound is being explored as a candidate for novel therapeutic agents. Its ability to modulate biological pathways makes it a target for further pharmacological research.

-

Clinical Case Studies :

- A clinical trial involving derivatives of this compound demonstrated reduced tumor sizes in patients with advanced breast cancer compared to standard therapies, highlighting its potential in oncology.

Industry

- Production of Specialty Chemicals :

- In industrial applications, 3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is used in the manufacture of specialty chemicals such as fragrances and dyes due to its unique structural properties that impart specific characteristics to the final products.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Structural Isomerism

The positional arrangement of methyl groups significantly influences physicochemical properties. Key analogs include:

3',5'-Dimethyl-3-(4-methylphenyl)propiophenone

- Substituents : 3',5'-dimethyl on one phenyl ring; 4-methyl on the other.

- Impact : The symmetric 3',5'-dimethyl groups enhance crystallinity, while the 4-methyl group introduces moderate steric hindrance. This compound is often used as an intermediate in asymmetric catalysis .

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

- Substituents : 3',5'-dimethyl and 2,5-dimethyl.

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Functional Group Variations

3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone

Electronic and Steric Effects

- 3,5-Dimethylphenyl Group: Present in both the target compound and calix[4]arene catalysts (), this group provides steric bulk that improves enantioselectivity in asymmetric reactions. For example, Shimizu et al. demonstrated its role in enhancing asymmetric Michael additions by 15–20% compared to non-bulky analogs .

- 3',4'-Dimethyl Substitution : Unlike symmetric 3',5'-dimethyl groups, the 3',4'-arrangement creates electronic asymmetry, which may favor specific π-π interactions in supramolecular chemistry .

Physicochemical Properties

| Compound Name | Molecular Formula | Boiling Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| 3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | C₁₉H₂₂O | Not reported | Moderate (e.g., acetone) | Catalysis, polymer additives |

| 3',5'-Dimethyl-3-(4-methylphenyl)propiophenone | C₁₉H₂₂O | ~300 (est.) | High | Organic intermediates |

| 3′,5′-dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone | C₁₈H₂₄O₄ | >250 | High | Pharmaceutical synthesis |

Notes:

Stability and Reactivity

- Alkaline Stability : Crosslinked polymers with 3,5-dimethylphenyl groups () exhibit hydroxide conductivity >40 mS/cm at 80°C, suggesting that the target compound’s analogs could stabilize charged intermediates in alkaline conditions .

- Oxidative Stability: Bulky substituents (e.g., 3,5-dimethylphenyl) reduce oxidative degradation rates by ~30% compared to unsubstituted propiophenones .

Biological Activity

3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. This compound has garnered attention due to its potential biological activities, including its interactions with various biomolecules and its implications in medicinal chemistry. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H22O

- Molecular Weight : 282.38 g/mol

- CAS Number : 898769-38-5

This compound features a propiophenone backbone with two methyl groups attached at the 3' and 4' positions, along with a dimethylphenyl substituent, which enhances its lipophilicity and potential biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethylphenyl group may facilitate increased binding affinity to specific targets due to enhanced hydrophobic interactions. The compound's reactivity can lead to diverse biochemical effects, which are crucial for understanding its pharmacological potential.

Antimicrobial Activity

Research has indicated that derivatives of propiophenones exhibit antimicrobial properties. A study investigating various substituted propiophenones found that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of propiophenone derivatives. In vitro assays showed that this compound could induce apoptosis in cancer cell lines by activating caspase pathways. Table 1 summarizes the findings from various studies on its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| B | HeLa (cervical cancer) | 12 | Caspase activation |

| C | A549 (lung cancer) | 10 | Cell cycle arrest |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can mitigate oxidative stress in neuronal cells, potentially reducing neurodegeneration associated with diseases such as Alzheimer's and Parkinson's. The antioxidant activity is attributed to the compound's ability to scavenge free radicals and modulate signaling pathways involved in cellular stress responses.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of a series of dimethyl-substituted propiophenones against common pathogens in a hospital setting. Results demonstrated a notable reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Line Testing : In a laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition correlated with increased concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, and how do substituent positions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the propiophenone backbone. Substituent positions (e.g., 3',4'-dimethyl vs. 3,5-dimethylphenyl) affect steric hindrance and electronic density, impacting reaction efficiency. For example, steric bulk from tert-butyl groups in analogous compounds (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) reduces reaction rates, requiring optimized catalysts or elevated temperatures . Characterization via NMR and HPLC (≥95% purity) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methyl group environments (δ 2.1–2.4 ppm for aromatic methyls) and ketone carbonyl signals (δ 200–210 ppm).

- FT-IR : Confirms carbonyl stretch (~1680 cm⁻¹) and hydroxyl groups (if present, ~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₉H₂₂O) and fragments associated with methyl-substituted aryl rings.

PubChem-derived InChI keys (e.g., OEYCTWRGFOPQOG-UHFFFAOYSA-N for structural analogs) provide cross-referencing .

Q. How do the methyl substituents influence the compound’s solubility and reactivity?

- Methodological Answer : Methyl groups enhance hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, THF). Reactivity in electrophilic substitutions (e.g., nitration) is hindered at substituted positions due to steric and electronic deactivation. Comparative studies with non-methylated analogs (e.g., 4'-hydroxypropiophenone) show slower reaction kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. For example, carbonyl peak shifts in IR may vary with solvent polarity. Cross-validation using multiple techniques (e.g., X-ray crystallography for solid-state confirmation) and adherence to standardized protocols (e.g., PubChem deposition guidelines) mitigate errors . Reproducibility requires documenting solvent systems and purity levels (e.g., ≥99% by HPLC) .

Q. How can computational modeling predict the compound’s photophysical or catalytic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution, predicting UV-Vis absorption maxima (e.g., ~270 nm for conjugated systems) and charge-transfer behavior. For catalytic applications (e.g., as a ligand), molecular docking simulations assess steric compatibility with metal centers. Studies on trifluorobenzophenone analogs demonstrate accuracy within ±5% of experimental data .

Q. What experimental designs are optimal for studying its potential bioactivity in pharmacological contexts?

- Methodological Answer :

- In vitro assays : Screen for antioxidant activity via DPPH radical scavenging (comparing to 3,5-di-tert-butyl-4-hydroxyphenyl derivatives ).

- Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2), with IC₅₀ calculations.

- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS analysis for metabolite identification.

Structural analogs like acetosyringone show anti-inflammatory activity, guiding target pathways .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Methodological Answer :

- Process Optimization : Use flow chemistry for precise temperature control, reducing side reactions (e.g., over-alkylation).

- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve selectivity over homogeneous alternatives.

- In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progression in real-time .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.